molecular formula C10H13NO B8791045 N-(3-phenylpropyl)formamide CAS No. 89332-53-6

N-(3-phenylpropyl)formamide

Cat. No.: B8791045
CAS No.: 89332-53-6
M. Wt: 163.22 g/mol
InChI Key: DTMJCJINCCWTTG-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)formamide is an organic compound with the molecular formula C10H13NO It consists of a phenyl group attached to a propyl chain, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-phenylpropyl)formamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropylamine with formic acid or formic acid derivatives. The reaction typically occurs under mild conditions, often requiring a catalyst to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpropyl)formamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the formamide group into a carboxylic acid group.

    Reduction: The formamide group can be reduced to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: 3-Phenylpropanoic acid.

    Reduction: 3-Phenylpropylamine.

    Substitution: Various substituted phenylpropylformamides depending on the substituent introduced

Scientific Research Applications

N-(3-phenylpropyl)formamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)formamide involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, influencing their activity and thereby affecting various biochemical pathways. The formamide group can participate in hydrogen bonding, which plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

    3-Phenylpropylamine: Similar structure but lacks the formamide group.

    3-Phenylpropanoic acid: Contains a carboxylic acid group instead of a formamide group.

    N-Phenylformamide: Contains a phenyl group directly attached to the formamide group.

Uniqueness: N-(3-phenylpropyl)formamide is unique due to the presence of both a phenyl group and a formamide group connected via a propyl chain. This structure allows it to participate in a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

CAS No.

89332-53-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-(3-phenylpropyl)formamide

InChI

InChI=1S/C10H13NO/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,11,12)

InChI Key

DTMJCJINCCWTTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Phenylproylamine (10 ml, 70.0 mmol) was added at 0° C. dropwise to formic acid (80 ml). Acetic acid anhydride (30 ml) was added dropwise to the reaction mixture. After the addition the reaction mixture was warmed to room temperature. It was stirred for 2.5 h. It was cooled to 0° C. Water (30 ml) was added dropwise. The reaction mixture was warmed to room temperature. The solvent was removed in vacuo. The residue was dissolved in ethyl acetate (300 ml). The organic phase was washed with saturated sodium chloride solution (2×150 ml) and with saturated sodium hydrogen carbonate solution (200 ml). It was dried over magnesium sulfate. The solvent was removed in vacuo to furnish 5.82 g of N-(3-phenylpropyl)formamide, which was used without further purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(2E)-5-Amino-5-methylhex-2-enoic acid N-methyl-N-((1R)-1-(N-methyl-N-(3-phenylpropyl)carbamoyl)-2-(2-naphthyl)ethyl)amide ##STR116## N-(3-Phenylpropyl)formamide ##STR117## 3-Phenylproylamine (10 ml, 70.0 mmol) was added at 0° C. dropwise to formic acid (80 ml). Acetic acid anhydride (30 ml) was added dropwise to the reaction mixture. After the addition the reaction mixture was warmed to room temperature. It was stirred for 2.5 h. It was cooled to 0° C. Water (30 ml) was added dropwise. The reaction mixture was warmed to room temperature. The solvent was removed in vacuo. The residue was dissolved in ethyl acetate (300 ml). The organic phase was washed with saturated sodium chloride solution (2×150 ml) and with saturated sodium hydrogen carbonate solution (200 ml). It was dried over magnesium sulfate. The solvent was removed in vacuo to furnish 5.82 g of N-(3-phenylpropyl)formamide, which was used without further purification.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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